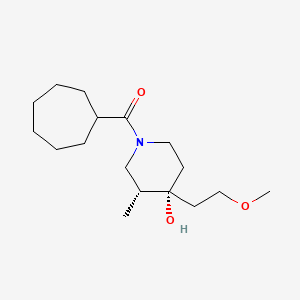

(3R*,4R*)-1-(cycloheptylcarbonyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthetic approaches for piperidine derivatives often involve multi-component reactions or specific substitutions to introduce various functional groups into the piperidine core. For instance, Khan et al. (2013) detailed the synthesis of a related compound through a one-pot three-component reaction, highlighting a method that could potentially be adapted for synthesizing the target compound by altering the starting materials or reaction conditions (Khan et al., 2013). Similarly, synthesis routes may involve steps like alkoxymethylation or nucleophilic substitution, as described by Schmitt et al. (2013) for controlling stereochemistry in piperidinemethanols, which could be relevant for synthesizing our target compound with its specific stereochemical configuration (Schmitt, Brown, & Perrio, 2013).

Molecular Structure Analysis

The molecular structure of piperidine derivatives, including their stereochemistry and crystal packing, can be analyzed using techniques such as X-ray crystallography. For example, studies by Arulraj et al. (2019) on a piperidin-4-one derivative provided insights into the chair conformation of the piperidine ring, the dihedral angles between substituents, and intermolecular interactions within the crystal structure (Arulraj et al., 2019). These findings could inform predictions about the structural characteristics of the target compound.

Chemical Reactions and Properties

Piperidine derivatives participate in various chemical reactions, reflecting their reactivity and chemical properties. For example, Ibenmoussa et al. (1998) discussed the reactivity of piperidinedione derivatives in the context of synthesis and structural determination, highlighting potential reaction pathways that might also apply to our compound of interest (Ibenmoussa et al., 1998).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. While specific data on the target compound was not found, the synthesis and crystal structure determination of related compounds provide a basis for understanding how structural features might influence these properties (Moustafa & Girgis, 2007).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including acidity, basicity, and reactivity towards various reagents, can be inferred from studies on similar molecules. Khan et al. (2008) explored the reactivity of 1,3-dicarbonyl compounds in multicomponent reactions, providing insights into the chemical behavior that could be relevant to the target compound (Khan, Parvin, & Choudhury, 2008).

Propiedades

IUPAC Name |

cycloheptyl-[(3R,4R)-4-hydroxy-4-(2-methoxyethyl)-3-methylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31NO3/c1-14-13-18(11-9-17(14,20)10-12-21-2)16(19)15-7-5-3-4-6-8-15/h14-15,20H,3-13H2,1-2H3/t14-,17-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPURZGRUOMCPGT-RHSMWYFYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(CCOC)O)C(=O)C2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CC[C@]1(CCOC)O)C(=O)C2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R*,4R*)-1-(cycloheptylcarbonyl)-4-(2-methoxyethyl)-3-methyl-4-piperidinol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-mesitylethanone](/img/structure/B5627260.png)

![3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5627270.png)

![4-{4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-3-fluoropyridine](/img/structure/B5627277.png)

![2-[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5627285.png)

![1-[(4-bromophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5627307.png)

![2-[4-(2-naphthylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B5627315.png)

![3-[1-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylcarbonyl)piperidin-4-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5627318.png)

![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-L-prolinamide](/img/structure/B5627322.png)

![7-methyl-5-phenyl-2-(1-pyrrolidinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5627344.png)

![N-(3,4-dihydro-1H-2-benzopyran-1-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5627359.png)